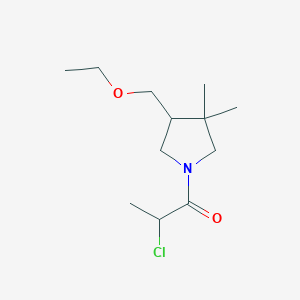
4-Chloro-6-(4-methoxybenzyl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(4-methoxybenzyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2O. It has a molecular weight of 234.68 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(4-methoxybenzyl)pyrimidine is1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
4-Chloro-6-(4-methoxybenzyl)pyrimidine is a liquid . The compound’s country of origin is UA .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Chloro-6-(4-methoxybenzyl)pyrimidine is a valuable intermediate in organic synthesis. Its structure allows for various substitutions, making it a versatile building block for constructing more complex molecules. It’s particularly useful in the synthesis of pyrimidine derivatives, which are crucial in creating a wide range of organic compounds .
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a precursor in the synthesis of various drugs. Its pyrimidine core is a common motif in drug design, especially in the development of kinase inhibitors, which are important in cancer treatment and other diseases .
Agrochemicals
The compound’s derivatives are explored for their potential use in agrochemicals. Its reactivity can lead to the development of new pesticides and herbicides, contributing to the protection of crops and improving agricultural productivity .
Dyestuffs
While not a direct application, 4-Chloro-6-(4-methoxybenzyl)pyrimidine can be used in the synthesis of complex molecules that are part of dyestuffs. Its role in the formation of chromophores can be pivotal in creating new dyes with specific properties for industrial use .
Alzheimer’s Research
Derivatives of 4-Chloro-6-(4-methoxybenzyl)pyrimidine have been studied as potential inhibitors of amyloid-β peptides aggregation. This process is involved in the onset of Alzheimer’s disease, making these derivatives significant in the search for therapeutic agents .
Chemical Synthesis
This compound is also employed in various chemical synthesis processes. Its inclusion in multi-step synthesis routes can lead to the creation of novel compounds with potential applications across different fields of chemistry .
Propiedades
IUPAC Name |
4-chloro-6-[(4-methoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGISCBCKPVUKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methoxybenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481364.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1481365.png)


![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481371.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)
![4-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1481374.png)
